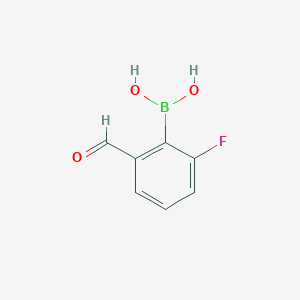

2-Fluoro-6-formylphenylboronic acid

Descripción general

Descripción

2-Fluoro-6-formylphenylboronic acid is a type of organoboron compound. It is used as a reactant involved in Suzuki-Miyaura coupling reactions for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles . The molecular formula of this compound is C7H6BFO3 .

Synthesis Analysis

The synthesis of 2-Fluoro-6-formylphenylboronic acid involves several steps. It has been used in the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles via Suzuki-Miyaura coupling reactions . A study has also discussed the electron acceptor properties of fluorinated boronic species using both the acidity constant (pKa) and acceptor number (AN) in connection with their structural parameters .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-formylphenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which also carries a formyl group and a fluorine atom .

Chemical Reactions Analysis

2-Fluoro-6-formylphenylboronic acid is involved in various chemical reactions. It is used as a reactant in Suzuki-Miyaura coupling reactions . The compound also exhibits unique properties when electron-deficient boronic centers merge with electron-withdrawing fluorine substituents .

Physical And Chemical Properties Analysis

The molecular weight of 2-Fluoro-6-formylphenylboronic acid is 167.93 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 168.0394024 g/mol . The topological polar surface area of the compound is 57.5 Ų .

Aplicaciones Científicas De Investigación

Comprehensive Analysis of 2-Fluoro-6-formylphenylboronic Acid Applications

2-Fluoro-6-formylphenylboronic acid is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Antiproliferative Agent in Cancer Research: 2-Fluoro-6-formylphenylboronic acid has shown significant potential as an antiproliferative agent, particularly in the context of ovarian cancer cells. Studies have demonstrated its ability to induce apoptosis in A2780 ovarian cancer cells, leading to cell cycle arrest in the G2/M phase . This is associated with caspase-3 activation and mitotic catastrophe, suggesting a promising avenue for experimental oncology.

Suzuki-Miyaura Cross-Coupling Reactions: This compound plays a crucial role in facilitating Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. Its ability to act as a boron source in these reactions allows for the creation of biaryl compounds, which are foundational structures in many pharmaceuticals and organic materials .

Development of Diagnostic Agents: The boronic acid moiety of 2-Fluoro-6-formylphenylboronic acid is instrumental in the development of diagnostic agents. Its binding affinity to various biological molecules can be harnessed to create sensors, particularly for detecting saccharides in biological fluids, which has implications for diabetes management .

Synthesis of Anion Receptors: Researchers have utilized 2-Fluoro-6-formylphenylboronic acid in the synthesis of phenylboronic catechol esters. These esters act as anion receptors, which are essential components in the design of polymer electrolytes. Such electrolytes have potential applications in energy storage and conversion technologies .

Inhibitors for Enzymatic Activity: The fluorine substituent in 2-Fluoro-6-formylphenylboronic acid enhances its efficacy as an inhibitor for certain enzymes. For instance, it has been investigated as an inhibitor for fatty acid amide hydrolase, which is involved in pain, inflammation, and other physiological processes .

Glucose-Sensitive Polymers: An exciting application of 2-Fluoro-6-formylphenylboronic acid is in the creation of glucose-sensitive polymers. These polymers can respond to glucose levels, enabling self-regulated insulin release. This has significant implications for the treatment of diabetes and the design of smart drug delivery systems .

Propiedades

IUPAC Name |

(2-fluoro-6-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLSAVAVMYTPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-formylphenylboronic acid | |

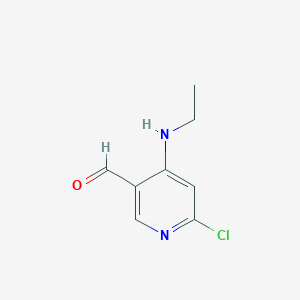

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isoxazolo[4,5-c]pyridin-3-amine](/img/structure/B1442517.png)